molecular formula C2H6N4O2 B058230 1-Methyl-3-nitroguanidine CAS No. 4245-76-5

1-Methyl-3-nitroguanidine

Cat. No. B058230
CAS RN: 4245-76-5
M. Wt: 118.1 g/mol
InChI Key: XCXKNNGWSDYMMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-Methyl-3-nitroguanidine involves introducing different moieties to the nitroguanidine framework. For example, the synthesis of energetic derivatives involves adding a furoxan moiety and a 2,4,6-trinitrophenyl moiety, resulting in compounds with good thermal stability and specific explosive properties (Wu et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives exhibits planar geometry with intramolecular hydrogen bonding, although the overall molecule may appear slightly nonplanar. This structure facilitates π-electron density delocalization, affecting the bond lengths within the molecule and contributing to its stability (Vasiliev et al., 2004).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of complexes with transition metals. These reactions result in compounds that have been studied for their potential as primary explosives, demonstrating the compound's reactivity and applicability in energetic materials (Fischer et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their thermal stability, are significant for their potential applications. The decomposition onset temperature of these compounds is above 180°C, indicating good thermal stability. This property, combined with their sensitivity to impact and friction, makes them relevant for studies in the field of energetic materials (Wu et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other substances, are key to understanding its potential uses. Its interaction with transition metal salts leads to the formation of complexes that have been investigated for their explosive properties and sensitivity to various stimuli, highlighting the compound's versatility in chemical reactions (Fischer et al., 2013).

Scientific Research Applications

  • Environmental Analysis : Vitaly Nikolaev et al. (2021) developed a sensitive method for determining nitroguanidine compounds in environmental samples using LC-ESI-MS analysis. This method is crucial for monitoring these compounds as environmental contaminants due to their use as explosives (Nikolaev et al., 2021).

  • Mutagenesis Research : N. Guerola, J. Ingraham, and E. Cerdá-Olmedo (1971) used nitrosoguanidine, a derivative of nitroguanidine, as a mutagen to study genetic changes in Escherichia coli. This specificity allows for directed mutagenesis and chromosome mapping studies (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

  • Energetic Materials Synthesis : B. Wu et al. (2015) synthesized new energetic derivatives of 1-amino-3-nitroguanidine. These compounds possess good thermal stability and explosive properties, indicating potential applications in the field of energetic materials (Wu et al., 2015).

  • Molecular Structure Analysis : A. M. Astakhov et al. (2009) studied the molecular structure of 2-nitroguanidine and its alkyl derivatives, including 1-methyl-3-nitroguanidine, using quantum-chemical methods. This research contributes to a better understanding of the properties of these compounds (Astakhov et al., 2009).

  • Antimicrobial Research : D. Hunt and R. Pittillo (1968) demonstrated the in vitro and in vivo antimicrobial activity of 1-methyl-3-nitro-1-nitrosoguanidine against various bacteria and fungi, highlighting its potential as an antimicrobial agent (Hunt & Pittillo, 1968).

  • Cancer Research : M. Greene and J. Greenberg (1960) studied the activity of nitrosoguanidines, including 1-methyl-3-nitro-1-nitrosoguanidine, against various ascites tumors in mice. This research contributes to the understanding of these compounds' antitumor activity (Greene & Greenberg, 1960).

Safety and Hazards

1-Methyl-3-nitroguanidine is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Relevant Papers The papers retrieved provide valuable information on the properties and potential applications of this compound . For instance, one study discusses the reversal of 1-methyl-3-nitroso-1-nitroguanidine (MNNG)-induced malignant transformation in GES-1 cells through the Nrf2/Hippo signaling pathway .

Mechanism of Action

properties

IUPAC Name

2-methyl-1-nitroguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O2/c1-4-2(3)5-6(7)8/h1H3,(H3,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXKNNGWSDYMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195230
Record name N-Methyl-N'-nitroguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4245-76-5
Record name N-Methyl-N′-nitroguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4245-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N'-nitroguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidine, N-methyl-N'-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-METHYL-2-NITROGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T934ZID4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the environmental concerns associated with 1-methyl-3-nitroguanidine?

A1: Research indicates that while the parent compound MeNQ exhibits low acute toxicity to aquatic organisms like fathead minnows (Pimephales promelas) at concentrations up to 716 mg/L [], its degradation products formed under ultraviolet (UV) radiation demonstrate significantly higher toxicity. A study observed 85% mortality in fathead minnows exposed to a similar concentration of UV-degraded MeNQ, even though only 3.3% of the parent compound degraded during the UV treatment []. This highlights the potential ecological risks posed by MeNQ degradation products in the environment.

Q2: How is this compound analyzed in environmental samples?

A2: A sensitive and selective method for the simultaneous determination of this compound alongside neonicotinoid insecticides in cucumbers and soil samples has been developed []. This method utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by analysis using high-performance liquid chromatography with diode-array detection (HPLC-DAD). This technique allows for the quantification of trace amounts of MeNQ and other target analytes in complex matrices, facilitating the monitoring of their environmental fate and potential risks.

Q3: Can you explain the role of this compound in the context of hydroxyl radical production?

A3: Research suggests that this compound (MNNG) can contribute to the production of hydroxyl radicals (•OH) in biological systems []. This occurs when hydrogen peroxide (H2O2), generated by enzymatic reactions such as those catalyzed by xanthine oxidase, reacts with the nitroso group of MNNG. This reaction forms this compound (MNG) and the unstable intermediate peroxynitric acid (ONOOH), which quickly decomposes into •OH and nitrogen dioxide. The generation of •OH is significant due to its high reactivity and potential to cause cellular damage, making it relevant to studies investigating oxidative stress and related pathologies.

Q4: Are there any alternative analytical techniques for detecting this compound and related compounds?

A4: Yes, besides the HPLC-DAD method, recent research explores the use of liquid chromatography-mass spectrometry (LC-MS) coupled with catalytic reduction for analyzing nitroguanidine compounds, including this compound []. This approach utilizes a palladium-modified graphitic carbon nitride catalyst for the reduction of nitro groups, enhancing the detection sensitivity and selectivity of the analysis. The application of LC-MS offers advantages in terms of sensitivity and specificity, particularly for complex matrices where interference from other compounds might be a concern.

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